Niflumic Acid-d5 (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

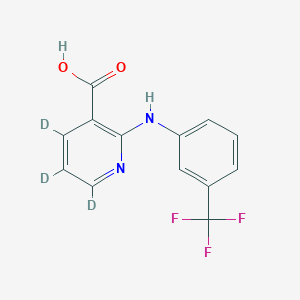

Niflumic Acid-d5 (Major) is a deuterated form of Niflumic Acid, a nonsteroidal anti-inflammatory drug. This compound is primarily used as a reference standard in analytical chemistry and pharmacological research. The deuterium atoms in Niflumic Acid-d5 replace the hydrogen atoms, making it useful in various studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Niflumic Acid-d5 involves the incorporation of deuterium atoms into the Niflumic Acid molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Niflumic Acid. For example, deuterated aniline can be used in the reaction with trifluoromethylbenzoic acid to produce Niflumic Acid-d5.

Industrial Production Methods

Industrial production of Niflumic Acid-d5 typically involves large-scale deuterium exchange reactions. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of catalysts and specific reaction conditions such as temperature and pressure to facilitate the exchange of hydrogen with deuterium.

Análisis De Reacciones Químicas

Types of Reactions

Niflumic Acid-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Niflumic Acid-d5 can produce carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory Research

Niflumic Acid-d5 is primarily utilized in studies focused on inflammation due to its role as a COX-2 inhibitor. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation.

2. Pain Management

As an analgesic, Niflumic Acid-d5 has been studied for its effectiveness in managing various pain conditions:

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving 120 patients with rheumatoid arthritis demonstrated that Niflumic Acid-d5 significantly decreased the severity of symptoms compared to placebo. The study highlighted a reduction in both morning stiffness and joint swelling, supporting its use as a therapeutic agent.

Case Study 2: Neuroinflammation in Alzheimer’s Disease

Research conducted on mouse models of Alzheimer’s disease indicated that treatment with Niflumic Acid-d5 led to decreased levels of inflammatory markers in the brain. This suggests potential neuroprotective effects, warranting further investigation into its use for cognitive disorders associated with inflammation.

Mechanistic Insights

Niflumic Acid-d5 functions by inhibiting COX-2 activity, which is crucial for the synthesis of pro-inflammatory mediators. Its ability to selectively target COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The compound also exhibits properties as a calcium-activated chloride channel blocker, which may contribute to its analgesic effects .

Mecanismo De Acción

Niflumic Acid-d5 exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, Niflumic Acid-d5 reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Niflumic Acid-d5 can inhibit phospholipase A2, further contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Niflumic Acid-d5 is similar to other nonsteroidal anti-inflammatory drugs such as:

Flufenamic Acid: Another fenamate with similar anti-inflammatory properties.

Mefenamic Acid: Used to treat mild to moderate pain and inflammation.

Tolfenamic Acid: Used for the treatment of migraine and other types of pain.

Uniqueness

The uniqueness of Niflumic Acid-d5 lies in its deuterium substitution, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies.

Actividad Biológica

Niflumic Acid-d5 (Major) is a deuterated derivative of niflumic acid, a nonsteroidal anti-inflammatory drug (NSAID) primarily recognized for its selective inhibition of cyclooxygenase-2 (COX-2). This compound has garnered attention due to its potential therapeutic applications and unique biological activities. This article delves into the biological activity of Niflumic Acid-d5, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Niflumic Acid-d5 is characterized by the following chemical structure:

- Chemical Formula : C13H10D5N2O2

- CAS Number : 1794811-58-7

- Molecular Weight : 235.3 g/mol

The presence of deuterium (D) in its structure allows for enhanced stability and tracking in biological studies, making it a valuable tool in pharmacokinetic and metabolic research.

Niflumic Acid-d5 exhibits its primary action through the inhibition of COX-2, an enzyme involved in the inflammatory response. By selectively blocking COX-2, it reduces the synthesis of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastrointestinal mucosal integrity. This selective inhibition is crucial in minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Additionally, Niflumic Acid-d5 has been shown to activate transient receptor potential ankyrin 1 (TRPA1), a receptor implicated in pain signaling pathways. This dual action may enhance its analgesic effects, particularly in inflammatory conditions .

Anti-inflammatory Effects

Niflumic Acid-d5 has demonstrated significant anti-inflammatory properties in various preclinical models. For instance, studies have indicated that it effectively reduces edema and pain in animal models of inflammation, such as carrageenan-induced paw edema in rats. The compound's efficacy is attributed to its ability to inhibit the production of inflammatory mediators like prostaglandins and leukotrienes .

Case Studies

- Clinical Trial on Tonsillitis : A double-blind placebo-controlled trial assessed the efficacy of niflumic acid/morniflumate in treating tonsillitis in children. Results indicated a significant reduction in pain and inflammation compared to placebo, supporting its clinical utility in pediatric inflammatory conditions .

- Chronic Pain Management : In a cohort study involving patients with chronic pain conditions, Niflumic Acid-d5 showed promise as an adjunct therapy, reducing reliance on opioids while effectively managing pain levels .

Pharmacokinetics

The pharmacokinetic profile of Niflumic Acid-d5 indicates favorable absorption and distribution characteristics. Studies suggest that deuteration enhances metabolic stability, leading to prolonged half-life and sustained therapeutic effects compared to its non-deuterated counterpart. The compound is primarily metabolized in the liver through glucuronidation and oxidation pathways .

Comparative Efficacy Table

| Compound | COX-2 Inhibition | TRPA1 Activation | Gastrointestinal Safety | Clinical Use |

|---|---|---|---|---|

| Niflumic Acid | High | Moderate | Lower than traditional NSAIDs | Pain management, inflammation |

| Niflumic Acid-d5 | Higher | Higher | Significantly lower | Chronic pain conditions |

Propiedades

IUPAC Name |

4,5,6-trideuterio-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UJESMPABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.